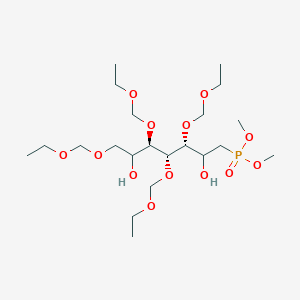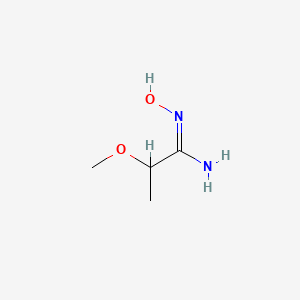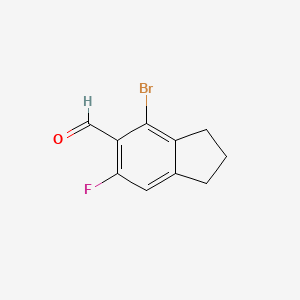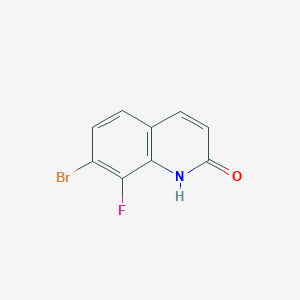
1-(Benzyloxy)but-3-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)but-3-YN-2-one is an organic compound that features a benzyl ether group attached to a butynone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)but-3-YN-2-one can be synthesized through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with aromatic propargyl aminoethers in the presence of a chiral pseudoephedrine catalyst in an aqueous medium . The reaction proceeds regioselectively, producing Mannich type condensation products with high yields and optical purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)but-3-YN-2-one undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) is often used for bromination reactions.
Major Products
Oxidation: Benzoic acids.
Reduction: Benzyl alcohols and other reduced derivatives.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)but-3-YN-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)but-3-YN-2-one involves its interaction with molecular targets through various pathways. For example, in the Mannich reaction, the compound acts as a nucleophile, reacting with aldehydes and amines to form condensation products . The presence of the benzyl ether group enhances its reactivity and selectivity in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)propan-2-one: Similar structure but lacks the alkyne group.
3-(Benzyloxy)-1-cyclobutanone: Contains a cyclobutanone ring instead of a butynone backbone.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-phenylmethoxybut-3-yn-2-one |
InChI |
InChI=1S/C11H10O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
Clave InChI |
PHHKXYZTKLXIGJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)

![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)

